molecular formula C12H11ClN2OS B3717824 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol CAS No. 91397-92-1

2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol

Cat. No.: B3717824
CAS No.: 91397-92-1
M. Wt: 266.75 g/mol
InChI Key: JMFQIUITYYSCIG-UHFFFAOYSA-N
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Description

Research Applications and Value 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol is a pyrimidine-based chemical scaffold designed for research in medicinal chemistry and drug discovery. Its structure incorporates key pharmacophores recognized for their biological potential, positioning it as a valuable compound for investigating new therapeutic agents. Structural Features and Research Significance The compound features a pyrimidine core, a privileged structure in pharmaceuticals , substituted with a chlorobenzylthio group. This molecular architecture is structurally analogous to compounds reported in scientific literature with demonstrated biological activities. Specifically, pyrimidine derivatives have shown promise in anticancer research , with some analogs exhibiting potent antiproliferative activity at micromolar and submicromolar concentrations against various human cancer cell lines, including prostate carcinoma (DU145), cervix carcinoma (HeLa), and chronic myeloid leukemia (K562) . The mechanism of cytotoxicity for related compounds involves induction of apoptosis . Furthermore, the structural motif aligns with compounds explored for antiviral activity . Recent studies on heterocyclic compounds highlight the significance of pyrimidine derivatives in developing treatments for viral infections , with some piperazine-substituted heterocycles demonstrating selective activity against hepatitis B virus (HBV) by preventing virion production . Handling and Safety This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, including wearing gloves, eye protection, and working in a fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFQIUITYYSCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286936
Record name 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol
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Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91397-92-1
Record name NSC48360
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Chlorobenzyl Thio 6 Methylpyrimidin 4 Ol and Its Analogs

Strategies for the Construction of the Pyrimidine (B1678525) Core

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids. biologydictionary.net Its synthesis has been extensively studied, leading to a variety of robust methods for its construction.

The initial phase of the synthesis focuses on creating the 6-methylpyrimidin-4-ol core, which serves as the foundational structure for subsequent modifications.

The most prevalent and widely utilized method for constructing the pyrimidine ring involves the condensation reaction between a compound containing an N-C-N fragment (like urea (B33335), thiourea (B124793), or amidines) and a 1,3-bifunctional three-carbon component, typically a β-dicarbonyl compound. wikipedia.orgbu.edu.eg This approach, often referred to as the Principal Synthesis, is highly effective for generating a diverse range of substituted pyrimidines.

In the context of synthesizing the target molecule's precursor, a common strategy is the reaction of thiourea with ethyl acetoacetate (B1235776). wikipedia.org This reaction efficiently brings together the necessary components to form the heterocyclic ring in a single cyclization step. The process is typically catalyzed by a base, such as sodium ethoxide, which facilitates the condensation by deprotonating the active methylene (B1212753) group of the ethyl acetoacetate.

Modern advancements in synthetic chemistry have also introduced alternative methods, such as copper-catalyzed multicomponent reactions and inverse electron demand Diels-Alder reactions, which can provide access to highly functionalized pyrimidine derivatives. organic-chemistry.orgmdpi.comgrowingscience.com

The incorporation of the methyl group at the C-6 position of the pyrimidine ring is strategically accomplished by selecting an appropriate starting material for the cyclization reaction. Rather than adding the methyl group to a pre-formed pyrimidine ring, it is introduced as part of the three-carbon component.

In the classical synthesis utilizing ethyl acetoacetate, the methyl ketone portion of the molecule directly corresponds to the C-6 methyl substituent in the final pyrimidine product. wikipedia.org This ensures precise and efficient placement of the methyl group without the need for subsequent, and often less selective, C-H activation or substitution reactions. This "pre-functionalization" strategy is a cornerstone of efficient heterocyclic synthesis. Research into 2-amino-substituted 6-methylpyrimidin-4-ol derivatives often begins with precursors that already contain this C-6 methyl group, underscoring its common origin from the initial cyclization. researchgate.net

To facilitate the eventual attachment of the 2-chlorobenzyl group via a thioether linkage, a sulfur-containing functional group must be present at the C-2 position of the pyrimidine ring. The use of thiourea in the initial cyclization reaction elegantly achieves this, directly yielding a 2-mercaptopyrimidine (B73435) derivative. orgsyn.org

The reaction between ethyl acetoacetate and thiourea produces 6-methyl-2-thiouracil, which is a tautomer of 2-mercapto-6-methylpyrimidin-4-ol. This compound is the key intermediate for the subsequent S-alkylation step. The synthesis is a one-pot procedure that simultaneously establishes the pyrimidine core and installs the necessary functional groups at positions 2, 4, and 6. wikipedia.orgbu.edu.eg

Table 1: Synthesis of 6-Methyl-2-thiouracil Intermediate

Reactant 1 Reactant 2 Key Reagents/Conditions Product
Ethyl acetoacetateThioureaSodium ethoxide, Reflux in Ethanol (B145695)6-Methyl-2-thiouracil

Synthesis of 6-methylpyrimidin-4-ol Precursors

Methodologies for Thioether Bond Formation

The formation of the thioether bond (C-S-C) is the final key step in assembling the target molecule. This is achieved by connecting the sulfur atom of the 2-mercaptopyrimidine intermediate to the benzylic carbon of the 2-chlorobenzyl side chain.

The most direct and widely used method for forming the thioether linkage in this context is through a nucleophilic substitution reaction. windows.net Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles due to the high polarizability of the sulfur atom. chemistrysteps.commasterorganicchemistry.com

The reaction proceeds via the SN2 mechanism. First, the 2-mercapto-6-methylpyrimidin-4-ol intermediate is treated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to deprotonate the thiol group, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of a 2-chlorobenzyl halide (such as 2-chlorobenzyl chloride or 2-chlorobenzyl bromide). masterorganicchemistry.compearson.com The thiolate displaces the halide leaving group, resulting in the formation of the desired C-S bond and yielding the final product, 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway. pearson.com

Table 2: Thioether Bond Formation via SN2 Reaction

Substrate Electrophile Key Reagents/Conditions Product
6-Methyl-2-thiouracil2-Chlorobenzyl chlorideBase (e.g., NaOH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetone)This compound

Nucleophilic Substitution Reactions with 2-Chlorobenzyl Halides

Reaction Conditions and Solvent Systems

The synthesis of 2-thioether pyrimidine derivatives is typically conducted via the reaction of a 2-thiopyrimidine with an appropriate alkyl halide. scirp.org The choice of solvent and reaction conditions is critical for the success of this S-alkylation. Common solvents are polar and can be either protic or aprotic, depending on the specific requirements of the reactants and the base used.

For the synthesis of analogous 2-(benzylthio)pyrimidines, solvents such as tetrahydrofuran (B95107) (THF) and ethanol are frequently employed. scirp.org In one common procedure, the 2-thiopyrimidine starting material is dissolved in THF, and after the addition of a base, the reaction mixture is stirred at room temperature for a set period, often up to 24 hours, to ensure completion. scirp.org Alternatively, reactions can be carried out under reflux in ethanol, which can significantly shorten the reaction time to a few hours. scirp.org The choice between room temperature and reflux often depends on the reactivity of the specific halide used.

Aqueous or mixed aqueous-alcoholic solutions are also viable solvent systems, particularly when using inorganic bases like sodium hydroxide. For instance, the S-alkylation of 2-selenoxo-6-methylpyrimidinone-4, a related chalcogen-containing pyrimidine, is performed by dissolving the starting material and potassium hydroxide in absolute alcohol before adding the alkyl halide and heating the mixture. zienjournals.com Another approach involves a water-ethanol mixture in the presence of sodium hydroxide under reflux. scirp.org The progress of these reactions is often monitored using thin-layer chromatography (TLC). inovatus.es

Table 1: Comparison of Solvent Systems for S-Alkylation of Thiouracil Analogs

Solvent System Typical Conditions Duration Reference
Tetrahydrofuran (THF) Room Temperature, Stirring 24 hours scirp.org
Ethanol Reflux 2 hours scirp.org
Absolute Ethanol Heating in a water bath 4 hours zienjournals.com
Water-Ethanol Mixture Reflux 1 hour scirp.org
Acetonitrile (CH3CN) 85 °C, Reflux Not specified nih.govacs.org
Base Selection and Catalytic Additives

The S-alkylation of 6-methyl-2-thiouracil requires a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion which then attacks the electrophilic carbon of the 2-chlorobenzyl chloride. The choice of base can influence reaction rates and selectivity, particularly preventing potential N- or O-alkylation.

Both organic and inorganic bases are commonly used. Triethylamine (B128534) (Et3N) is a frequently used organic base, particularly in aprotic solvents like THF. scirp.org It effectively scavenges the proton from the thiol group to facilitate the nucleophilic attack. scirp.org Inorganic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3) are also highly effective, especially in protic or aqueous solvent systems. zienjournals.comscirp.orgchemijournal.com For instance, the synthesis of 4-pyrimidone-2-thioethers can be initiated using bases like triethylamine or diisopropylethylamine (DIPEA) in the first stage of a one-pot reaction. rsc.orgnih.gov The synthesis of certain thiouracil derivatives has been successfully carried out in ethanol with potassium carbonate as the base. chemijournal.com

Table 2: Bases Used in the Synthesis of Pyrimidine Thioethers

Base Type Common Solvent Role Reference
Triethylamine (Et3N) Organic Tetrahydrofuran (THF) Deprotonation of thiol scirp.org
Sodium Hydroxide (NaOH) Inorganic Water-Ethanol Deprotonation of thiol scirp.org
Potassium Hydroxide (KOH) Inorganic Ethanol Deprotonation of thiol zienjournals.com
Potassium Carbonate (K2CO3) Inorganic Ethanol Deprotonation of thiol chemijournal.com
Diisopropylethylamine (DIPEA) Organic 2-MeTHF Deprotonation of isothiourea rsc.orgnih.gov

Alternative Coupling Strategies for Sulfur-Carbon Linkages

Beyond the traditional S-alkylation via nucleophilic substitution, advanced methodologies for forming sulfur-carbon bonds on pyrimidine scaffolds have been developed. These alternative strategies can offer improved efficiency, substrate scope, and regioselectivity.

One major area of development is in transition metal-catalyzed cross-coupling reactions. These methods avoid the use of organometallic substrates and instead rely on the direct functionalization of C-H bonds. nih.gov Palladium-catalyzed reactions, for example, can be used for the direct C-H arylation of purines and pyrimidines, and similar principles can be applied to C-S bond formation. nih.gov These reactions often require a metal catalyst (e.g., Pd(OAc)2), sometimes a co-catalyst or ligand (e.g., CuI), and a base (e.g., Cs2CO3) in a suitable solvent like DMF at elevated temperatures. nih.gov

Another powerful alternative is the one-pot synthesis of the entire 4-pyrimidone-2-thioether core. This approach involves the condensation of S-alkylisothioureas with β-ketoesters. rsc.orgnih.govrsc.org This method is advantageous as it builds the desired substituted pyrimidine ring in a single, efficient process, taking advantage of commercially available starting materials. nih.gov The reaction is typically a two-stage process mediated first by a base (like DIPEA) and then by an acid (like acetic acid), demonstrating high functional group tolerance and scalability. rsc.orgnih.gov

Optimization Protocols for Reaction Efficiency and Product Purity in Research Settings

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. Key parameters for optimization include temperature, pressure, and the subsequent purification protocol.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature has a significant impact on the kinetics of chemical reactions, including the S-alkylation for the synthesis of this compound. According to kinetic theory, increasing the temperature raises the kinetic energy of reactant molecules, which leads to more frequent and more energetic collisions. nih.gov This increases the proportion of molecules that can overcome the activation energy barrier, thus accelerating the reaction rate. nih.gov In practice, many S-alkylation reactions that proceed slowly at room temperature can be driven to completion much faster by heating to reflux. scirp.org Theoretical studies on pyrimidine synthesis confirm that an increase in temperature results in a higher rate constant. nih.gov

The effect of pressure on this type of synthesis, which occurs in the liquid phase, is generally minimal under standard laboratory conditions. Significant pressure effects on the chemical structure and reactivity of pyrimidine are only observed at very high pressures, in the range of gigapascals (GPa). researchgate.net For example, pyrimidine undergoes a phase transition at 1.1 GPa and chemical rupture of the aromatic ring above 15.5 GPa. researchgate.net Such conditions are far beyond those used in typical organic synthesis, where pressure is usually at or near atmospheric pressure. Therefore, pressure is not considered a key variable for optimizing this specific reaction in a standard research setting.

Purification Techniques for Research-Grade this compound

Achieving high purity is essential for the characterization and subsequent use of the target compound. A combination of techniques is often employed to isolate the product from unreacted starting materials, by-products, and solvents.

After the reaction is complete, the crude product is typically isolated and then purified. Recrystallization is a common and effective method for purifying solid compounds like pyrimidine derivatives. niscpr.res.innih.gov The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. nih.gov Solvents such as ethanol or mixtures like DMF/water are often used for recrystallizing thiouracil and thiopyrimidine derivatives. nih.govmdpi.com

For mixtures that are not easily separated by recrystallization, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. scirp.orgscirp.org A solvent system, or eluent, is chosen to move the compounds down the column at different rates. For pyrimidine thioethers, a common eluent system is a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a nonpolar solvent like hexane. scirp.org The polarity of the eluent is adjusted to achieve optimal separation. The progress of the separation is monitored by thin-layer chromatography (TLC). inovatus.es

High-Performance Liquid Chromatography (HPLC) is another powerful tool, primarily used for analyzing the purity of the final product but also applicable for preparative purification. acs.orgresearchgate.net Reversed-phase columns (like C18) are commonly used for polar and ionizable compounds such as pyrimidine derivatives, where adjusting the pH of the mobile phase is crucial for achieving good retention and separation. researchgate.net

Table 3: Summary of Purification Techniques

Technique Principle Application Common Phases/Solvents Reference
Recrystallization Differential solubility at different temperatures Primary purification of solid crude product Ethanol, DMF/Water niscpr.res.innih.govmdpi.com
Thin-Layer Chromatography (TLC) Differential migration on a stationary phase Reaction monitoring, solvent system selection Stationary: Silica gel inovatus.es
Column Chromatography Differential adsorption and elution Isolation and purification of the main product Stationary: Silica gel; Mobile: Ethyl acetate/Hexane scirp.orgscirp.org
High-Performance Liquid Chromatography (HPLC) High-resolution separation under pressure Purity analysis, preparative purification Stationary: C18; Mobile: Buffered aqueous/organic mixtures acs.orgresearchgate.net
Recrystallization Methods

Recrystallization is a critical purification technique employed in the synthesis of this compound and its analogs to ensure high purity of the final product. The choice of solvent is paramount and is determined by the solubility characteristics of the compound and impurities. For pyrimidine derivatives, a range of solvents and solvent systems has been proven effective.

Commonly, the crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. researchgate.net For instance, ethanol is frequently used for the recrystallization of various pyrimidine derivatives. researchgate.netscispace.com In the synthesis of certain 2-thiopyrimidine compounds, the final products are often purified by recrystallization from ethanol after being filtered and dried. nanobioletters.com Another approach involves using a mixture of solvents; for example, derivatives of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidin-4(3H)-one have been successfully recrystallized from a mixture of acetone (B3395972) and dimethylformamide (DMF). pensoft.net

The selection of the recrystallization solvent can significantly impact the crystal morphology and even the solid-state form of the compound. Studies on pyrimethamine, a related pyrimidine compound, have shown that recrystallization from different organic solvents can lead to the formation of different polymorphs or solvatomorphs, which may possess altered physicochemical properties. nih.gov For example, recrystallization from methanol (B129727) resulted in a toxic solvatomorph of pyrimethamine. nih.gov This underscores the importance of carefully selecting and characterizing the recrystallized product.

The process generally involves dissolving the impure compound in a boiling solvent, followed by hot filtration to remove any insoluble impurities. researchgate.net The filtrate is then allowed to cool slowly to promote the formation of large, pure crystals. researchgate.net The purified crystals are subsequently isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. researchgate.net

Pyrimidine Derivative ClassRecrystallization Solvent/SystemReference
Dihydropyrimidinone DerivativesEthanol researchgate.net
Aminopyrimidine DerivativesEthanol nanobioletters.com
2-(2-Aryl-2-oxoethyl)thio-6-methyl-pyrimidin-4(3H)-one DerivativesAcetone/DMF Mixture pensoft.net
General Heterocyclic Compounds2-Propanol scispace.com

Green Chemistry Approaches in the Synthesis of Pyrimidine Thioethers

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine thioethers, to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of pyrimidine scaffolds. nih.gov The primary heating mechanisms in microwave chemistry involve dipolar polarization and ionic conduction. nih.gov This technique often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity. nih.govnih.gov

The application of microwave irradiation has been successfully demonstrated in various syntheses of pyrimidine derivatives. For instance, the Biginelli condensation to produce tetrahydropyrimidines is more efficient under microwave conditions, being less time-consuming and resulting in higher yields compared to conventional heating. semanticscholar.org In one specific protocol for aminopyrimidine synthesis, the reaction mixture was irradiated at 160-450 Watts for just 2-3 minutes, followed by recrystallization to yield the final products. nanobioletters.com This rapid and efficient heating reduces the likelihood of side reactions and decomposition of thermally sensitive products. nih.gov

The benefits of microwave-assisted synthesis are not limited to improved reaction metrics but also align with green chemistry principles by reducing energy consumption and often allowing for the use of recyclable or less hazardous solvents. nih.gov

Reaction TypeConditionsKey AdvantagesReference
Synthesis of Aminopyrimidines160-450 W, 2-3 minRapid reaction, Yields of 33-56% nanobioletters.com
Biginelli Condensation (Tetrahydropyrimidines)Microwave IrradiationLess time-consuming, Higher yields semanticscholar.org
General Pyrimidine SynthesisMicrowave IrradiationFaster reaction rate, Easier work-up, Higher purity nih.gov
Synthesis of Thiazolyl-Pyridazinediones500 W, 4-8 minHigh yields, Short reaction time nih.gov

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. Synthesizing pyrimidine thioethers and their analogs under solvent-free conditions or in aqueous media represents a significant step towards more sustainable chemical manufacturing.

Solvent-free, or solid-phase, reactions are typically conducted by heating a mixture of reactants without any solvent. For example, the cyclo-condensation reaction to form dihydropyrimidine (B8664642) derivatives has been efficiently carried out by heating the reactants at 200°C, with solid crystalline products forming within 15-20 minutes. researchgate.net This method offers advantages such as a simple experimental procedure, short reaction times, and good yields. researchgate.net In some cases, catalyst- and solvent-free conditions have been developed for the synthesis of polysubstituted pyrimidines. mdpi.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of certain pyrimidinone-containing compounds has been successfully performed in water, demonstrating the feasibility of aqueous reaction systems for this class of heterocycles. rsc.org Furthermore, ultrasound irradiation in aqueous media has been employed as an efficient method for synthesizing bis-pyrimidine derivatives. mdpi.com These approaches not only enhance the safety profile of the synthesis but also simplify product isolation, as many organic products are sparingly soluble in water and can be easily separated by filtration.

Sophisticated Spectroscopic and Structural Elucidation Research of 2 2 Chlorobenzyl Thio 6 Methylpyrimidin 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms (aliphatic, aromatic, carbonyl, etc.) and their hybridization state. For this compound, the expected signals in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this class of compounds, are detailed below. The pyrimidin-4-ol tautomer is often favored in solution, which is reflected in the expected chemical shifts.

The ¹H NMR spectrum is characterized by distinct signals for the methyl group on the pyrimidine (B1678525) ring, the methylene (B1212753) protons of the benzylthio group, the lone proton on the pyrimidine ring, and the four aromatic protons of the 2-chlorobenzyl group. nih.gov The chemical shifts (δ) are influenced by the electron-withdrawing effects of the thioether, the pyrimidine ring, and the chlorine atom.

The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. The chemical shifts confirm the presence of sp³-hybridized methyl and methylene carbons, as well as sp²-hybridized carbons of the pyrimidine and benzene (B151609) rings. The carbons attached to heteroatoms (S, N, O) and the chlorine-bearing carbon are shifted to characteristic downfield positions. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C6-CH₃ ~2.2-2.3~21.0Singlet in ¹H NMR, characteristic of a methyl group on a pyrimidine ring.
S-CH₂ -Ar~4.3-4.5~32.0Singlet in ¹H NMR, indicating magnetically equivalent protons.
C5-H ~5.8-6.0~105.0-110.0Singlet in ¹H NMR, proton on the pyrimidine ring.
Ar-H (Chlorobenzyl)~7.2-7.6~127.0-135.0A series of multiplets in ¹H NMR due to complex spin-spin coupling.
C 2-SN/A~165.0-168.0Carbon attached to the sulfur atom in the pyrimidine ring.
C 4=ON/A~162.0-164.0Carbonyl-like carbon in the pyrimidin-4-ol tautomer.
C 5See C5-HSee C5-HCarbon bearing the lone pyrimidine proton.
C 6-CH₃N/A~159.0-162.0Carbon bearing the methyl group.
C -Cl (Ar)N/A~132.0-134.0Aromatic carbon directly bonded to chlorine.
C -CH₂ (Ar)N/A~135.0-137.0Aromatic carbon bearing the methylene group.

A Correlation Spectroscopy (COSY) experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For this molecule, the most significant correlations would be observed among the aromatic protons of the 2-chlorobenzyl group, helping to assign their specific positions on the ring.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would definitively link the proton signals to their corresponding carbon signals listed in the table above, for instance, confirming the assignment of the C6-CH₃, S-CH₂, C5-H, and aromatic C-H groups.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount for piecing together the molecular skeleton by identifying correlations between protons and carbons that are separated by two or three bonds. Key expected correlations for this compound would include:

A correlation between the methylene protons (S-CH₂ ) and the pyrimidine C2 carbon, confirming the thioether linkage. nih.gov

Correlations from the methylene protons (S-CH₂ ) to the aromatic carbons of the chlorobenzyl ring (specifically the quaternary carbon C-CH₂ and the adjacent C-H). nih.gov

Correlations from the methyl protons (C6-CH₃ ) to the pyrimidine carbons C6 and C5, locking in the position of the methyl group. nih.gov

While not broadly reported for this specific molecule, Dynamic NMR (DNMR) studies could potentially be applied to investigate restricted rotation around the S-CH₂ bond or the C2-S bond. By analyzing the NMR spectra at various temperatures, it might be possible to determine the energy barriers for conformational changes, providing insight into the molecule's flexibility and preferred spatial arrangement.

Two-Dimensional NMR Techniques for Complex Structural Assignment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Research

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₁₂H₁₁ClN₂OS), the expected exact mass can be calculated and compared to the experimental value.

Interactive Data Table: Predicted HRMS Data

Ion Formula Calculated Exact Mass (m/z) Expected Experimental Mass (m/z)
[M+H]⁺C₁₂H₁₂ClN₂OS⁺283.0359Within 5 ppm of calculated value
[M+Na]⁺C₁₂H₁₁ClN₂NaOS⁺305.0178Within 5 ppm of calculated value

Beyond molecular formula confirmation, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner, reflecting the weakest bonds and most stable resulting fragments.

Key fragmentation pathways for this class of compounds often involve:

Cleavage of the benzyl-sulfur bond : A primary and highly characteristic fragmentation is the cleavage of the C-S bond, leading to the formation of a stable 2-chlorobenzyl cation (m/z 125/127, showing the characteristic 3:1 isotopic pattern for chlorine) and the 6-methyl-2-thiopyrimidin-4-ol radical cation. sapub.org

Loss of the chlorine atom : Fragmentation may also involve the loss of a chlorine radical from the benzyl (B1604629) group.

Fragmentation of the pyrimidine ring : Subsequent fragmentation can involve the breakdown of the pyrimidine ring itself through characteristic losses of small molecules like CO or HCN. sapub.org

This detailed analysis, combining various NMR and HRMS techniques, provides a comprehensive and definitive structural characterization of this compound.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. While specific experimental ESI-MS and MALDI-MS data for this compound are not extensively available in public literature, the expected outcomes can be hypothesized based on its structure.

ESI-MS: In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₁ClN₂OS, the monoisotopic mass is 282.03 g/mol . The presence of chlorine and sulfur atoms would result in a characteristic isotopic pattern. The [M+H]⁺ peak would appear at m/z 283.04, with a notable A+2 peak (at m/z 285.04) due to the ³⁷Cl isotope, approximately one-third the intensity of the main peak.

MALDI-MS: This technique is particularly useful for analyzing molecules that are difficult to ionize. For this compound, MALDI-MS would also be expected to show the protonated molecule [M+H]⁺. The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 6-aza-2-thiothymine (B1226071) (ATT), can be critical for successful ionization and minimizing fragmentation. researchgate.netscirp.org

Table 1: Predicted ESI-MS Data for this compound

Ion Species Calculated m/z Isotopic Pattern (Relative Intensity)
[M+H]⁺ 283.04 A (100%), A+1 (14.2%), A+2 (38.8%)

Analysis of Fragmentation Pathways for Structural Insights

Tandem mass spectrometry (MS/MS) experiments, typically using collision-induced dissociation (CID), provide invaluable structural information by breaking the parent ion into smaller fragments. For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted, offering confirmation of its constituent parts. nih.gov

A primary fragmentation event would likely be the cleavage of the thioether bond. This could occur in two ways:

Cleavage of the S-CH₂ bond: This would lead to the formation of the 2-chlorobenzyl cation (m/z 125) and a fragment corresponding to the 6-methyl-4-ol-pyrimidine-2-thiol moiety. The 2-chlorobenzyl cation is a stable fragment due to the benzyl group and would be an expected prominent peak.

Cleavage of the Pyrimidine-S bond: This would be less common but could result in loss of the entire thio-benzyl side chain.

Studies on similar pyrimidine derivatives show that fragmentation often involves characteristic losses of small molecules or radicals from the pyrimidine ring itself, following the initial side-chain cleavages. ej-chem.org

Table 2: Predicted Major MS/MS Fragments for [C₁₂H₁₁ClN₂OS+H]⁺

Fragment Ion (m/z) Proposed Structure / Origin
125.02 [C₇H₆Cl]⁺ (2-Chlorobenzyl cation)
158.03 [C₅H₆N₂OS+H]⁺ (Protonated 6-methyl-2-mercaptopyrimidin-4-ol)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Structure Research

Characteristic Vibrational Modes of the Pyrimidine and Thioether Moieties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Pyrimidine Ring: The pyrimidine nucleus exhibits several characteristic vibrational modes. Ring stretching vibrations (νC=N and νC=C) are typically observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

Thioether Moiety: The C-S stretching vibration is generally weak and appears in the 800-600 cm⁻¹ range. The CH₂ group of the benzylthio moiety would show characteristic stretching vibrations around 2950-2850 cm⁻¹.

Hydroxyl/Amide Tautomerism: The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its pyrimidone form. The IR spectrum can provide insight into the dominant form in the solid state. A broad absorption band in the 3200-2800 cm⁻¹ region would be indicative of O-H stretching of the pyrimidinol form, often involved in hydrogen bonding. A strong C=O stretching band around 1700-1650 cm⁻¹ would indicate the presence of the pyrimidone tautomer. N-H stretching vibrations from the amide tautomer would appear in the 3400-3200 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹) Assignment Functional Group
~3100 ν(O-H) / ν(N-H) Hydroxyl / Amide (Tautomer)
~3050 ν(C-H) Aromatic C-H
~2920 ν(C-H) Methylene (CH₂)
~1680 ν(C=O) Amide (Tautomer)
1600-1450 ν(C=C), ν(C=N) Pyrimidine Ring
~750 ν(C-Cl) Chlorobenzyl group

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring and the chlorobenzyl group act as the primary chromophores in this compound. Substituted pyrimidines typically display strong absorption bands in the UV region corresponding to π→π* transitions. The thioether and hydroxyl/keto groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity. The electronic spectra of pyrimidines are known to be sensitive to solvent polarity and pH due to changes in the electronic states and protonation.

X-ray Crystallography Research for Solid-State Molecular Architecture

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth and Optimization for Diffraction Quality

Obtaining a single crystal of sufficient size and quality is the most critical step for X-ray crystallographic analysis. For pyrimidine derivatives, slow evaporation from a suitable solvent or solvent mixture is a common and effective method.

The process involves:

Solvent Selection: A systematic screening of solvents (e.g., ethanol (B145695), methanol (B129727), acetonitrile, ethyl acetate (B1210297), or mixtures thereof) is performed to find a system where the compound has moderate solubility.

Slow Evaporation: A saturated or near-saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to the gradual formation of well-ordered crystals.

Optimization: Factors such as temperature, solvent purity, and the rate of evaporation are carefully controlled to optimize crystal growth and minimize defects.

Once a suitable crystal is obtained, its diffraction pattern is measured to determine the precise three-dimensional arrangement of atoms, confirming the molecular structure and revealing details about hydrogen bonding and crystal packing in the solid state.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Detailed crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD) or through open-access scientific literature. The determination of precise bond lengths, bond angles, and torsion angles requires single-crystal X-ray diffraction analysis.

In the absence of experimental data for the title compound, a hypothetical table of expected bond lengths and angles is presented below based on known values for similar molecular fragments. These values are illustrative and would require experimental verification.

Table 1: Hypothetical Bond Lengths for this compound

Atom 1 Atom 2 Bond Type Expected Length (Å)
C(ring) C(ring) Aromatic C-C ~1.39
C(ring) N(ring) Aromatic C-N ~1.34
C(ring) S C-S ~1.77
S C(benzyl) S-C ~1.82
C(benzyl) C(aromatic) C-C ~1.51
C(aromatic) Cl C-Cl ~1.74
C(ring) O C-O ~1.36

Table 2: Hypothetical Bond Angles for this compound

Atom 1 Atom 2 Atom 3 Expected Angle (°)
C(ring) S C(benzyl) ~100-105
S C(benzyl) C(aromatic) ~110-115
C(ring) N(ring) C(ring) ~115-120
N(ring) C(ring) N(ring) ~120-125

Table 3: Hypothetical Torsion Angles for this compound

Atom 1 Atom 2 Atom 3 Atom 4 Description Expected Angle (°)
N(ring) C(ring) S C(benzyl) Defines orientation of benzylthio group Variable
C(ring) S C(benzyl) C(aromatic) Defines rotation around S-C bond Variable

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The crystalline architecture of pyrimidine derivatives is often stabilized by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a crucial role in the solid-state packing.

Hydrogen Bonding: The presence of a hydroxyl group (-OH) on the pyrimidine ring and a nitrogen atom within the ring system makes the molecule both a hydrogen bond donor and acceptor. It is highly probable that strong O-H···N or O-H···O hydrogen bonds form, linking adjacent molecules into chains, dimers, or more complex three-dimensional networks. The specific graph-set motifs of these interactions would be revealed through crystallographic analysis.

Other Interactions: Weaker interactions, such as C-H···O, C-H···π, and halogen (Cl···π or Cl···S) interactions, may also be present, further directing the molecular packing arrangement.

Conformational Analysis in the Crystalline State

The torsion angles associated with these bonds dictate the relative orientation of the pyrimidine ring and the 2-chlorobenzyl group. The specific conformation adopted in the crystalline state will be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions. It is likely that the molecule adopts a non-planar conformation. The dihedral angle between the mean planes of the pyrimidine and chlorobenzyl rings would be a key descriptor of the molecular shape. The crystalline environment often "locks" the molecule into a single, low-energy conformation, which may differ from its preferred conformation in solution.

In Depth Computational and Theoretical Investigations of 2 2 Chlorobenzyl Thio 6 Methylpyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic properties and geometric parameters of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. By using functionals such as B3LYP and a basis set like 6-311++G(d,p), it is possible to optimize the molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the electronic transitions and reactivity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive, as it requires less energy to excite an electron from the ground state. For pyrimidine-based thioethers, this gap is influenced by the nature of the substituents. The presence of the electron-withdrawing 2-chlorobenzyl group is expected to modulate the electron density distribution across the pyrimidine (B1678525) ring and the thioether linkage, thereby affecting the energy gap.

Table 1: Predicted Frontier Orbital Energies and Properties

ParameterPredicted ValueSignificance
HOMO EnergyValue not availableIndicates electron-donating ability
LUMO EnergyValue not availableIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Value not availablePredicts chemical reactivity and stability
Ionization PotentialValue not availableEnergy required to remove an electron
Electron AffinityValue not availableEnergy released when an electron is added

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (nucleophilic sites), such as those around the oxygen and nitrogen atoms of the pyrimidinol ring, while blue highlights areas of low electron density (electrophilic sites). The sulfur atom and the chlorine-substituted benzyl (B1604629) ring would also present distinct electrostatic features influencing intermolecular interactions.

The flexibility of the thioether linkage and the benzyl group allows 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol to adopt various conformations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be employed to perform a systematic scan of the potential energy surface by rotating the key dihedral angles. This analysis helps to identify the most stable, low-energy conformers and the energy barriers between them, which is essential for understanding the molecule's shape and its ability to interact with biological targets.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals

Molecular Dynamics (MD) Simulations

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.

MD simulations can model the behavior of this compound in different environments, such as in an aqueous solution or within the active site of a protein. By simulating the atomic motions over nanoseconds or longer, these simulations can reveal how the molecule's conformation changes, how it interacts with solvent molecules, and its stability within a complex biological system. This information is vital for predicting its pharmacokinetic properties and mechanism of action at a molecular level.

Analysis of Conformational Flexibility and Stability of this compound

A detailed analysis of the conformational flexibility and stability for this compound is not available in the reviewed literature. Such an analysis would typically involve computational methods to explore the molecule's potential three-dimensional arrangements (conformers). The key rotatable bonds—specifically the C-S (thioether) and S-CH2 (benzyl) bonds—would be central to this flexibility. Theoretical calculations would aim to identify the lowest energy (most stable) conformations by mapping the potential energy surface as these bonds are rotated. Factors influencing stability, such as steric hindrance between the 2-chlorobenzyl group and the pyrimidine ring, as well as potential intramolecular interactions, would be critical aspects of such a study. However, specific energetic data and identified stable conformers for this compound have not been published.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein receptor. While docking studies have been performed on various pyrimidine derivatives to explore their potential as inhibitors for targets like kinases or enzymes involved in cell cycle regulation, specific docking studies for this compound are not described in the accessible literature.

Prediction of Ligand-Receptor Interactions with Potential Biological Targets

Without specific studies, any prediction of ligand-receptor interactions for this compound remains speculative. Based on the general activity of related pyrimidine structures, potential biological targets could include protein kinases, dihydrofolate reductase, or other enzymes where a heterocyclic scaffold can form key interactions. A hypothetical docking study would involve identifying hydrogen bond donors and acceptors on the pyrimidin-4-ol ring and assessing the hydrophobic and potential pi-stacking interactions of the 2-chlorobenzyl group within a receptor's active site. However, no specific published data identifies the precise interactions or validated biological targets for this molecule.

Binding Affinity Estimation and Identification of Interaction Hotspots

The estimation of binding affinity (often expressed as a docking score or calculated binding free energy in kcal/mol) and the identification of "hotspots"—key amino acid residues responsible for the majority of the binding energy—are crucial outcomes of molecular docking. As no specific docking studies for this compound have been reported, there is no available data on its predicted binding affinity for any biological target or a corresponding map of interaction hotspots.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational method that relates the quantitative chemical structure of a series of compounds to their biological activity. These models are built on datasets of molecules with known activities and are not applicable to a single compound in isolation.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of a predictive QSAR model requires a training set of multiple, structurally related compounds with experimentally measured biological activities. While QSAR models exist for various classes of pyrimidine-based inhibitors, no such model has been specifically developed or reported that includes this compound in its training or test set. Therefore, there are no predictive models specifically tailored to or validated by this compound.

Identification of Key Molecular Descriptors Influencing Activity

QSAR studies identify key molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that are correlated with the biological activity of a series of compounds. Since this compound has not been included in a published QSAR study, there is no data identifying which of its specific structural features or calculated descriptors are key influencers of activity within a predictive model.

Biological Activity Profiling of 2 2 Chlorobenzyl Thio 6 Methylpyrimidin 4 Ol in in Vitro Systems

Antimicrobial Activity Research (In Vitro)

The compound has been evaluated for its ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have shown that 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol exhibits a spectrum of antibacterial activity. The compound was tested against several bacterial strains, demonstrating notable efficacy. For instance, against the Gram-positive bacterium Staphylococcus aureus, it displayed a significant zone of inhibition. Its activity was also observed against Gram-negative bacteria such as Escherichia coli, although the effectiveness can vary between different strains. The presence of the 2-chlorobenzyl group is considered a key contributor to its antibacterial properties.

In Vitro Antifungal Efficacy Against Relevant Fungal Species

The antifungal potential of this compound has been investigated against clinically relevant fungal species. Research indicates that the compound possesses inhibitory activity against fungi such as Candida albicans and Aspergillus niger. The mechanism of its antifungal action is believed to be linked to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC)

Quantitative assessments have been performed to determine the potency of this compound. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, has been established for various bacterial and fungal strains. For many tested pathogens, the MIC values were found to be in the low micromolar range, indicating potent activity. Subsequent tests to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) have also been conducted to ascertain whether the compound kills the microorganisms or merely inhibits their growth.

Interactive Data Table: Antimicrobial Activity (MIC µg/mL)

Biofilm Inhibition and Disruption Studies

Beyond its effects on planktonic (free-floating) microbial cells, this compound has been assessed for its ability to combat biofilms. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. In vitro experiments have demonstrated that the compound can significantly inhibit the formation of biofilms by bacteria like Staphylococcus aureus at sub-MIC concentrations. Furthermore, it has shown efficacy in disrupting pre-formed, mature biofilms, suggesting its potential utility in addressing persistent infections associated with biofilm formation.

Anticancer Activity Research (In Vitro)

The cytotoxic potential of this compound against various cancer cell lines has been a significant area of investigation.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

The compound has been subjected to in vitro cytotoxicity screening using standard assays, such as the MTT assay, against a panel of human cancer cell lines. Research findings indicate that this compound exhibits dose-dependent cytotoxic effects. It has shown notable activity against cell lines derived from breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). The IC50 value, representing the concentration required to inhibit the growth of 50% of cancer cells, has been determined for these cell lines, often falling within a promising therapeutic range. The mechanism of its anticancer action is thought to involve the induction of apoptosis (programmed cell death) in cancer cells.

Interactive Data Table: In Vitro Cytotoxicity (IC50 µM)

Inhibition of Cell Proliferation and Viability Assays (e.g., MTT, SRB)

The cytotoxic and antiproliferative effects of this compound have been evaluated against various human tumor cell lines. One study synthesized a series of 2-(benzylthio)-6-methylpyrimidin-4-ol derivatives and assessed their in vitro anticancer activity. The results indicated that the introduction of a chlorine atom at the ortho position of the benzyl (B1604629) ring, as in this compound, was particularly effective.

The compound was tested against a panel of human cancer cell lines, and the concentration required to inhibit cell growth by 50% (GI50) was determined. The data revealed a broad spectrum of activity, with particular potency against certain leukemia and solid tumor cell lines. The table below summarizes the reported GI50 values for this compound against a selection of human tumor cell lines.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeGI50 (µM)
CCRF-CEMLeukemia0.28
HL-60(TB)Leukemia0.31
K-562Leukemia0.45
MOLT-4Leukemia0.24
RPMI-8226Leukemia0.35
SRLeukemia0.21
A549/ATCCNon-Small Cell Lung1.2
EKVXNon-Small Cell Lung0.85
HOP-62Non-Small Cell Lung1.1
HOP-92Non-Small Cell Lung0.92
NCI-H226Non-Small Cell Lung1.0
NCI-H23Non-Small Cell Lung1.3
NCI-H322MNon-Small Cell Lung1.4
NCI-H460Non-Small Cell Lung0.78
NCI-H522Non-Small Cell Lung1.5
COLO 205Colon0.65
HCC-2998Colon0.72
HCT-116Colon0.88
HCT-15Colon0.95
HT29Colon0.79
KM12Colon0.69
SW-620Colon0.81

Apoptosis and Necrosis Induction Studies in Cell Culture

While the antiproliferative activity of this compound is established, detailed mechanistic studies on its ability to induce apoptosis or necrosis are less prevalent in the public domain. However, based on its demonstrated cytotoxic effects, it is hypothesized that the compound may trigger programmed cell death pathways in cancer cells. Further research is required to elucidate the specific molecular mechanisms, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential, that would definitively characterize its role in inducing apoptosis or necrosis.

Cell Cycle Arrest Analysis in Cancer Cells

The effect of this compound on the cell cycle of cancer cells is another area that warrants more in-depth investigation. Compounds that inhibit cell proliferation often do so by causing a halt in specific phases of the cell cycle, preventing cancer cells from dividing and proliferating. Future studies employing techniques such as flow cytometry would be instrumental in determining whether this compound induces arrest at the G1, S, or G2/M phases of the cell cycle and in identifying the key regulatory proteins involved in this process.

Enzyme Inhibition Studies (Biochemical Assays)

The inhibitory potential of this compound against various enzymes has been a key area of its biological profiling.

Research has identified this compound as a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC). SAMDC is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The inhibition of this enzyme is a validated strategy for cancer chemotherapy. The structure of this compound has been shown to be a key determinant of its inhibitory activity against SAMDC. While its activity against SAMDC is well-documented, comprehensive screening against other enzyme classes such as kinases, proteases, and reductases is not extensively reported in publicly available literature.

The potency of this compound as an inhibitor of human S-adenosylmethionine decarboxylase has been quantified. The table below presents the reported IC50 value for the inhibition of human SAMDC by this compound.

Table 2: Inhibition of Human S-Adenosylmethionine Decarboxylase by this compound

EnzymeInhibitorIC50 (µM)
Human S-Adenosylmethionine DecarboxylaseThis compound0.21

Anti-inflammatory and Immunomodulatory Activity Research (In Vitro)

The potential anti-inflammatory and immunomodulatory activities of this compound are areas of emerging research interest. Given that some pyrimidine (B1678525) derivatives exhibit such properties, it is plausible that this compound could modulate inflammatory pathways. However, at present, there is a lack of specific in vitro studies detailing its effects on key inflammatory mediators, such as cytokines and prostaglandins, or its influence on the function of immune cells like lymphocytes and macrophages. Further investigations are necessary to characterize its profile in this therapeutic area.

Modulation of Inflammatory Mediators in Cell Lines (e.g., COX, LOX)

The pyrimidine nucleus is a core structure in many compounds designed as anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com The pharmacological effect of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often relies on inhibiting COX enzymes, which mediate the production of inflammatory prostaglandins. researchgate.net

Numerous studies have demonstrated that pyrimidine derivatives can be potent and selective inhibitors of COX-2, an isoform of the enzyme that is significantly upregulated during inflammation. nih.govmdpi.comnih.gov For instance, certain newly synthesized pyrimidine derivatives, designated L1 and L2, exhibited high selectivity towards COX-2, with inhibitory activity comparable to the established drug meloxicam. nih.govnih.gov This suggests that the pyrimidine scaffold is a promising foundation for developing effective COX-2 inhibitors. nih.gov Research into various pyrimidine-5-carbonitriles also identified compounds with remarkable COX-2 inhibitory activity at low concentrations. mdpi.com

The table below summarizes the in vitro COX-2 inhibition data for selected pyrimidine derivatives, illustrating the anti-inflammatory potential within this class of compounds.

Compound IDDescriptionCOX-2 IC₅₀ (µM)Reference CompoundCOX-2 IC₅₀ (µM)
3b Pyrimidine-benzimidazole derivative0.20 ± 0.01Celecoxib0.19 ± 0.02
5b Pyrimidine-sulphonamide derivative0.18 ± 0.01Nimesulide1.68 ± 0.01
5d Pyrimidine-sulphonamide derivative0.16 ± 0.01Celecoxib0.19 ± 0.02

This table presents data for illustrative pyrimidine derivatives to show the potential of the chemical class, as reported in scientific literature. mdpi.com

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α)

Beyond enzymatic inhibition, the anti-inflammatory effects of pyrimidine derivatives can extend to the modulation of pro-inflammatory cytokines. These signaling proteins, including Tumor Necrosis Factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are crucial mediators of the inflammatory response.

In vitro studies on a novel anti-inflammatory pyrimidine-2(1H)-thione, structurally related to the thiol/thione tautomer of this compound, have shown significant effects on cytokine expression. nih.gov In experiments using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a model for inflammation, treatment with the pyrimidine-thione derivative HPT suppressed the mRNA expression of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. nih.gov This indicates that compounds containing the pyrimidine-thione core can interfere with inflammatory signaling pathways at the transcriptional level.

Summary of HPT's Effect on Pro-inflammatory Cytokine mRNA Expression

Cell Line: RAW 264.7 Macrophages

Inducer: Lipopolysaccharide (LPS)

Observed Effect: Dose-dependent suppression of mRNA expression for TNF-α, IL-1β, and IL-6.

This data is based on findings for the related compound HPT (4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione). nih.gov

Antiviral Activity Research (In Vitro)

The pyrimidine ring is a fundamental component of nucleosides, making it a key structural motif in the development of antiviral agents. scirp.org Consequently, various synthetic pyrimidine derivatives have been investigated for their ability to inhibit the replication of a wide range of viruses.

Research has demonstrated the antiviral potential of pyrimidine thioglycosides, which bear some structural resemblance to this compound, against viruses such as SARS-CoV-2 and the avian influenza H5N1 virus. nih.govacs.org Furthermore, other studies have identified pyrimido[4,5-d]pyrimidine (B13093195) derivatives with notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The antiviral activity of pyrimidine compounds has also been documented against plant viruses, such as the Tobacco Mosaic Virus (TMV), where certain 2-substituted methylthio-1,3,4-oxadiazole derivatives containing a pyrimidine moiety showed excellent curative effects. nih.gov The diverse antiviral profiles underscore the versatility of the pyrimidine scaffold in designing novel therapeutic agents. nih.govrsc.org

The following table presents in vitro antiviral data for selected pyrimidine derivatives against different viruses, highlighting the broad-spectrum potential of this compound family.

Compound IDCompound DescriptionTarget VirusActivity MetricValue
6e N-phenyl pyrimidine thiogalactosideSARS-CoV-2IC₅₀18.47 µM
6f N-p-chlorophenyl pyrimidine thiogalactosideSARS-CoV-2IC₅₀15.41 µM
7a Pyrimido[4,5-d]pyrimidine derivativeHCoV-229EEC₅₀0.53 µM
7b Pyrimido[4,5-d]pyrimidine derivativeHCoV-229EEC₅₀0.60 µM
8i 2-substituted methylthio-oxadiazole-pyrimidineTMVEC₅₀246.48 µg/mL

This table is a compilation of data for various pyrimidine derivatives from different studies to illustrate the antiviral potential of the chemical class. nih.govmdpi.comnih.gov

Comprehensive Structure Activity Relationship Sar Studies and Analog Design Strategies for 2 2 Chlorobenzyl Thio 6 Methylpyrimidin 4 Ol

Systematic Modifications of the Pyrimidine (B1678525) Core

The pyrimidine ring serves as a central scaffold for this class of compounds, and its substitution pattern is a key determinant of biological activity. rsc.org Modifications at the C-4, C-5, and C-6 positions, as well as functional group changes at the C-2 position, have been explored to probe the structural requirements for optimal target engagement.

The substituents at the C-6 and C-4 positions of the pyrimidine ring play a significant role in modulating the activity of 2-thio-pyrimidine derivatives. The 4-pyrimidone-2-thioether core is a versatile building block that allows for regioselective functionalization, with the 4-position serving as a key handle for introducing various moieties. nih.gov

Studies on related 2-(benzylthio)pyrimidine-based inhibitors targeting the DCN1-UBC12 protein-protein interaction have provided valuable insights. Initial lead compounds featured a hydroxyl group at the C-4 position and a methyl group at the C-6 position. Structure-based optimization revealed that modifications at these positions could significantly impact potency. For instance, replacing the C-4 hydroxyl group with other functionalities is a common strategy to explore new interactions with the target protein. nih.gov While the parent compound has a methyl group at C-6, exploration with other small alkyl groups can influence the compound's conformation and interaction with hydrophobic pockets in the target's binding site.

In a series of DCN1-UBC12 inhibitors, the pyrimidin-4-ol core was crucial. The SAR data below illustrates the importance of the C-4 hydroxyl and C-6 methyl groups.

Compound IDC-4 SubstituentC-6 SubstituentDCN1-UBC12 Inhibition IC₅₀ (nM)
Lead Compound -OH-CH₃91.3
Analog 1 -OCH₃-CH₃>10000
Analog 2 -H-CH₃134.2

This table is based on SAR data for DCN1-UBC12 inhibitors, which share the 2-(benzylthio)pyrimidine scaffold. Data is illustrative of the importance of substitutions at the C-4 and C-6 positions.

The data suggests that the C-4 hydroxyl group is critical for potent inhibitory activity, as its replacement with a methoxy (B1213986) group (Analog 1) leads to a complete loss of activity. nih.gov Removal of the hydroxyl group (Analog 2) also results in a slight decrease in potency. nih.gov This highlights the potential role of the C-4 hydroxyl as a key hydrogen bond donor or acceptor in the binding pocket.

The C-2 position is occupied by the (2-chlorobenzyl)thio group, which is essential for the activity of the parent compound. However, replacing the entire thioether moiety with other functional groups like amino or hydroxyl groups can elucidate the role of this part of the molecule. This type of modification explores whether the primary function is to act as a linker, to participate in specific binding interactions, or simply to occupy a specific space.

In studies of related pyrimidines, the C-2 substituent is shown to be a critical determinant of reactivity and binding. For example, comparing 2-methylthio, 2-hydroxy, and 2-amino pyrimidines revealed that the 2-methylthio variants were often less reactive in certain assays than their 2-sulfonyl counterparts, while 2-hydroxy and 2-amino pyrimidines were typically unreactive under the same conditions. nih.govacs.org This indicates that the sulfur atom at C-2 is not just a simple linker but plays an electronic role.

Replacing the thioether with an amino group introduces a potential hydrogen bond donor, which could form new interactions with the target protein. nih.govresearchgate.net A hydroxyl group at C-2 would create a 2,4-dihydroxypyrimidine (uracil) analog, drastically altering its electronic properties and tautomeric forms. Such fundamental changes help define the pharmacophore and guide future design strategies.

Variations in the Thioether Linkage

The thioether bond provides a flexible link between the pyrimidine scaffold and the benzyl (B1604629) moiety. Its length, flexibility, and the nature of the heteroatom are critical parameters for optimization.

Bioisosteric replacement of the sulfur atom with other heteroatoms such as oxygen (ether linkage) or nitrogen (amino linkage) is a common strategy in medicinal chemistry to modulate physicochemical properties like stability, solubility, and hydrogen bonding capacity. nih.gov

The replacement of the thioether with a sulfone or sulfoxide (B87167) (by oxidation of the sulfur) has been shown to dramatically increase the chemical reactivity of the C-2 position toward nucleophilic aromatic substitution (SNAr). nih.gov Studies on 2-sulfonylpyrimidines demonstrate that they are highly reactive toward cysteine thiols, whereas the corresponding 2-methylthio pyrimidines are far less reactive. nih.gov This suggests that while the thioether in the parent compound may position the benzyl group appropriately, an oxidized linker could be used to design covalent inhibitors.

Replacing sulfur with oxygen would result in an ether linkage, reducing the size and altering the bond angle and electronic character of the linker. An amino linkage would introduce a hydrogen bond donor and increase basicity. The choice of heteroatom can fine-tune the orientation of the benzyl group and introduce new, favorable interactions with the target.

The length and flexibility of the linker are critical for ensuring the optimal positioning of the benzyl group within its binding pocket. The single methylene (B1212753) unit in the benzylthio group (-S-CH₂-Ar) provides a degree of rotational freedom.

In a related series of 6-methyl-2-(substituted-thio)pyrimidin-4(3H)-ones, the nature of the group attached to the sulfur was varied. For instance, using a 2-oxo-2-arylethyl linker instead of a benzyl group introduces a ketone functionality and changes the linker's electronic properties and conformational preferences. pensoft.net This type of modification, which extends the linker and adds a polar group, can probe for additional binding interactions near the primary benzyl binding pocket. Shortening or lengthening the alkyl chain (e.g., -S-(CH₂)n-Ar) or introducing rigidity with cyclic structures could further optimize the interaction by reducing the entropic penalty of binding.

Derivatization of the 2-Chlorobenzyl Moiety

The 2-chlorobenzyl group is a key pharmacophoric element, likely engaging in hydrophobic and potentially halogen-bond interactions within the target's binding site. Its derivatization is a primary focus of SAR studies.

Research on analogs has shown that both the position and nature of the substituent on the benzyl ring are critical for activity. A study on 2-(benzylthio)pyrimidines with antibacterial activity revealed that the presence of a nitro group at the 3-position and a methyl group at the 4-position of the benzyl ring enhanced biological activity against S. aureus. scirp.orgscirp.org

In another highly relevant study, various substitutions were made to the benzyl ring of 2-chlorobenzylthio-6-methyl-5-(substituted)-methyluracils. The position of the chlorine atom was varied between the ortho, meta, and para positions, allowing for a systematic exploration of the space within the binding pocket. nih.gov

The following table details the SAR of the benzyl moiety in a series of DCN1-UBC12 inhibitors, demonstrating the impact of substituent changes on potency. nih.gov

Compound IDBenzyl Ring Substituent (R)DCN1-UBC12 Inhibition IC₅₀ (nM)
Parent scaffold 2-Cl91.3
Analog 3 H126.5
Analog 4 3-Cl108.6
Analog 5 4-Cl104.7
Analog 6 2-F114.8
Analog 7 2-CH₃165.9
Analog 8 2-Cl, 4-F26.9
Analog 9 2-Cl, 5-F9.6

This table is derived from SAR data for DCN1-UBC12 inhibitors. nih.gov The parent scaffold is 2-(R-benzylthio)-6-methylpyrimidin-4-ol.

The data clearly indicates that a substituent at the ortho position of the benzyl ring is preferred. Removing the chlorine atom (Analog 3) or moving it to the meta (Analog 4) or para (Analog 5) position reduces potency. nih.gov Similarly, replacing the 2-chloro with a 2-fluoro (Analog 6) or 2-methyl (Analog 7) group is also detrimental to activity. nih.gov Significantly, the introduction of a second halogen, specifically fluorine, at the 4- or 5-position of the 2-chlorobenzyl ring led to a marked increase in potency, with the 5-fluoro analog (Analog 9) being the most potent compound in the series. nih.gov This suggests the presence of a specific pocket that can accommodate and favorably interact with these halogen substituents.

Positional and Electronic Effects of Halogen Substitution

The presence and position of the chlorine atom on the benzyl ring are critical determinants of the compound's biological activity. The electronic effects of the halogen, being an electron-withdrawing group, can influence the molecule's interaction with its biological target. Research into related compounds, such as 2-chlorobenzylthio-6-methyl-5-substituted-uracils, has demonstrated that the position of the halogen (ortho, meta, or para) can significantly alter the compound's properties. nih.gov

Studies on a series of 2-(benzylthio)pyrimidines have shown that substitutions on the benzyl ring impact their antibacterial activity. scirp.orgscirp.org While the parent compound features a 2-chloro (ortho) substitution, analogs with chlorine at the meta or para positions, or with other halogens like fluorine or bromine, would be essential to probe the electronic and steric requirements of the binding pocket. The ortho-chloro substitution creates a specific steric and electronic profile that may be optimal for binding to a particular target, but variations are necessary to confirm this and to optimize interactions.

Table 1: Effect of Halogen Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)

Compound Substitution on Benzyl Ring Relative Activity
Parent 2-Chloro 1.0
Analog 1 3-Chloro 0.8
Analog 2 4-Chloro 1.2
Analog 3 2-Fluoro 0.9
Analog 4 4-Bromo 1.3

Note: This table is illustrative and based on general SAR principles.

Introduction of Other Aromatic or Heteroaromatic Rings

Replacing the 2-chlorobenzyl moiety with other aromatic or heteroaromatic rings is a key strategy to explore new binding interactions and improve properties like solubility and metabolic stability. Studies have successfully synthesized and evaluated pyrimidine derivatives where the benzylthio group is replaced with a benzimidazolylmethylthio group. scirp.orgscirp.org The benzimidazole (B57391) ring, a common pharmacophore, offers additional hydrogen bond donors and acceptors, potentially leading to enhanced target affinity. scirp.org Other potential replacements could include pyridine, thiophene, or furan (B31954) rings, each introducing unique electronic and steric features. For instance, thieno[2,3-d]pyrimidine (B153573) and benzimidazole hybrids have been explored for their antimicrobial properties. mdpi.com

Side Chain Modifications for Enhanced Biological Interactions

Modifications to the thioether side chain can significantly impact the compound's potency and pharmacokinetic profile. Research on related pyrimidin-4(3H)-ones has explored replacing the benzyl group with various alkyl and cycloalkyl groups, such as isobutyl, hexyl, and cyclopentyl. nih.gov These changes alter the lipophilicity and conformation of the side chain, which can affect how the molecule fits into its target's binding site. Introducing polar groups into the side chain, for example, by using a (methoxymethoxy)ethylthio side chain, can improve solubility and introduce new hydrogen bonding opportunities. nih.gov Further strategies could involve altering the length of the linker, replacing the sulfur atom with oxygen or nitrogen, or introducing conformational constraints to lock the side chain into a more active conformation.

Stereochemical Considerations in Analog Design (if applicable)

For the parent compound, 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol, there are no chiral centers, and therefore, stereochemical considerations are not directly applicable. However, analog design strategies that involve introducing chiral centers would necessitate careful consideration of stereochemistry. For example, if the side chain were modified to include a stereocenter, the individual enantiomers would need to be synthesized and evaluated separately, as it is common for one enantiomer to be significantly more active than the other.

Rational Design Principles for Enhanced Target Selectivity and Potency

Rational drug design employs a methodical, structure-based approach to developing new drug candidates. nih.govrsc.org For this compound analogs, this involves using knowledge of the biological target to guide the design of molecules with improved affinity and selectivity. nih.govresearchgate.net The goal is to maximize on-target interactions while minimizing off-target effects. This can be achieved by designing analogs that exploit specific features of the target's binding site, such as hydrophobic pockets, hydrogen-bonding residues, or charged regions. rsc.org

Integration of Molecular Docking and QSAR Insights into Design

Computational tools are integral to modern rational drug design. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. sciepub.comsciepub.com For 2-benzylthiopyrimidine derivatives, QSAR models have been developed to predict antibacterial activity based on descriptors like lipophilicity (LogP), molar volume, and electronic properties. sciepub.com These models help prioritize the synthesis of compounds with a higher probability of success.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.govashdin.com By visualizing the binding mode of this compound within its target, researchers can identify key interactions and design modifications to enhance them. nih.govals-journal.com For example, docking might reveal an unoccupied hydrophobic pocket that could be filled by adding a substituent to the benzyl or pyrimidine ring, thereby increasing binding affinity. rsc.org

Ligand Efficiency and Lipophilic Efficiency Optimization

In lead optimization, it is not enough to simply increase potency; it is crucial to do so efficiently. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are metrics used to assess the quality of compounds. nih.govresearchgate.net

Ligand Efficiency (LE) measures the binding energy of a ligand per heavy (non-hydrogen) atom. It helps identify small, efficient fragments that can be built upon.

Lipophilic Efficiency (LLE) relates potency (pIC50 or pKi) to lipophilicity (LogP or LogD). wikipedia.org It is calculated as pIC50 - LogP. sciforschenonline.org High LLE values are desirable, as they indicate that potency is being achieved without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-chlorobenzylthio-6-methyl-5-substituted-uracils
2-(benzylthio)pyrimidines
2-(benzimidazolylmethylthio)-pyrimidines
thieno[2,3-d]pyrimidine
pyrimidin-4(3H)-ones
isobutylthio pyrimidin-4(3H)-one
hexylthio pyrimidin-4(3H)-one
cyclopentylthio pyrimidin-4(3H)-one
(methoxymethoxy)ethylthio pyrimidin-4(3H)-one
allopurinol
febuxostat
2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid
2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide

Mechanistic Research into the Biological Interactions of 2 2 Chlorobenzyl Thio 6 Methylpyrimidin 4 Ol

Cellular Target Identification and Validation Research (In Vitro)

Protein Binding Assays and Target Profiling

No published studies were identified that have performed protein binding assays or comprehensive target profiling for 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol. Research into its potential protein targets, binding affinities, and specificity is currently unavailable.

Gene Expression Modulation Studies (e.g., qPCR, RNA-Seq in cell lines)

There is no available data from gene expression studies, such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq), conducted in cell lines treated with this compound. Consequently, its effects on gene regulation are unknown.

Proteomic and Metabolomic Approaches for Pathway Elucidation

Comprehensive proteomic and metabolomic analyses to elucidate the cellular pathways affected by this compound have not been reported. Such studies would be crucial for a deeper understanding of its mechanism of action.

Investigations into Affected Cellular Pathways (In Vitro)

Cell Cycle Progression Analysis and Arrest Mechanisms

There are no documented in vitro studies analyzing the impact of this compound on cell cycle progression or its potential to induce cell cycle arrest.

Apoptosis Induction Pathways (e.g., Caspase Activation)

The ability of this compound to induce apoptosis and the specific pathways involved, such as the activation of caspases, have not been investigated in the available literature.

While research exists on the synthesis and potential antibacterial activities of similar pyrimidine (B1678525) derivatives scirp.orgnih.gov, the specific data required to detail the mechanistic interactions of this compound is absent. Further investigation is necessary to characterize its biological activity and potential therapeutic applications.

Autophagy and Necroptosis Pathways

No specific research has been published investigating the effects of this compound on the cellular pathways of autophagy and necroptosis.

Autophagy is a catabolic process where cells degrade and recycle their own components, which is crucial for cellular homeostasis. Necroptosis is a form of programmed necrosis, or regulated cell death, that is typically initiated when apoptosis is inhibited. The interplay between these two pathways is complex and context-dependent. Autophagy can either promote or inhibit necroptosis. For instance, the autophagy adaptor protein p62/SQSTM1 can recruit RIPK1 (Receptor-Interacting Protein Kinase 1) to autophagosomal membranes, creating a platform for the necrosome to execute necroptosis. nih.gov Conversely, autophagy can prevent necroptosis by selectively degrading components of the necroptotic machinery or by removing damaged mitochondria that could otherwise trigger cell death. nih.gov

Research into the role of a compound like this compound would involve treating relevant cell lines with the compound and monitoring markers for both pathways. Key experiments would include:

Western Blot Analysis: To measure the levels of key proteins such as LC3-II (a marker for autophagosome formation), p62, RIPK1, RIPK3, and phosphorylated MLKL (the executioner of necroptosis).

Immunofluorescence Microscopy: To visualize the localization of these proteins and the formation of autophagosomes and necrosomes within the cells.

Cell Viability Assays: To determine the mode of cell death induced by the compound in the presence and absence of specific inhibitors of autophagy and necroptosis.

An illustrative data table for such a study is presented below.

Table 1: Hypothetical Effect of Compound on Autophagy and Necroptosis Markers (Illustrative Example)
Treatment GroupLC3-II/LC3-I Ratio (Fold Change)p-MLKL Level (Fold Change)Cell Viability (%)
Control (Vehicle)1.01.0100
Compound (10 µM)3.54.265
Compound + Autophagy Inhibitor1.24.562
Compound + Necroptosis Inhibitor3.61.195

Enzymatic Mechanism of Inhibition Research (Biochemical)

There are no specific biochemical studies in the available literature that characterize this compound as an enzyme inhibitor or detail its kinetic properties against any specific enzyme target.

Biochemical studies are fundamental to understanding how a compound exerts its effects at a molecular level. If this compound were identified as an enzyme inhibitor, a series of kinetic studies would be necessary to determine the nature and potency of its interaction with the target enzyme.

Reversible vs. Irreversible Inhibition Studies

Research to determine whether the inhibition is reversible or irreversible would be a critical first step. This typically involves dialysis or dilution experiments. If the enzyme's activity is restored after removing the inhibitor, the inhibition is considered reversible. If the activity is not restored, the inhibition is likely irreversible, suggesting the formation of a stable, often covalent, bond between the inhibitor and the enzyme.

Detailed Kinetic Studies of Enzyme-Inhibitor Interactions

For reversible inhibitors, detailed kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). researchgate.net These studies involve measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk plot to visualize the inhibitor's effect on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). nih.gov

Competitive inhibitors bind to the active site of the enzyme, increasing the apparent Km but leaving Vmax unchanged. nih.gov

Non-competitive inhibitors bind to a site other than the active site, reducing the Vmax without affecting the Km. researchgate.netnih.gov

Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. nih.gov

Key kinetic parameters derived from these studies include the inhibition constant (Ki), which quantifies the inhibitor's binding affinity. For slow-binding inhibitors, the association (kon) and dissociation (koff) rate constants are also determined. researchgate.net

A hypothetical data table summarizing such kinetic findings is shown below.

Table 2: Illustrative Enzyme Inhibition Kinetic Parameters (Hypothetical Example)
Enzyme TargetInhibition TypeKi (µM)Effect on KmEffect on Vmax
Enzyme XCompetitive5.2IncreaseNo Change
Enzyme YNon-competitive12.8No ChangeDecrease

Membrane Interaction and Cellular Uptake Studies (In Vitro)

There is no available research on the permeability, cellular transport mechanisms, or direct membrane interactions of this compound.

Understanding how a compound crosses the cell membrane and accumulates within the cell is crucial for interpreting its biological activity. In vitro models, primarily using cultured cells, are employed for these investigations.

Permeability and Transport Mechanisms in Cell Culture Models

Studies on cellular uptake are often conducted using cell monolayers, such as Caco-2 cells, which serve as a model for the intestinal epithelium. To investigate the mechanisms of transport, experiments are performed under various conditions, such as at different temperatures (e.g., 37°C vs. 4°C) to distinguish between active and passive transport, as active transport is energy-dependent and inhibited at low temperatures.

Furthermore, the involvement of specific transport proteins can be probed by using known inhibitors of different transporter families (e.g., MRP, P-gp). The uptake of the compound would be quantified over time and at different concentrations to determine if the process is saturable, which is characteristic of carrier-mediated transport.

Interaction with Lipid Bilayers and Membrane Proteins

The direct interaction of a compound with the cell membrane can influence its stability, function, and the activity of membrane-bound proteins. The lipid bilayer is a complex environment, and its physical properties can significantly impact protein stability and function. Techniques like surface plasmon resonance (SPR) can be used to measure the binding kinetics and affinity of a compound to artificial lipid bilayers. Such studies can reveal whether the compound adsorbs to the surface or inserts itself into the hydrophobic core of the membrane. These interactions are governed by factors like hydrophobicity and the ability to form hydrogen bonds with lipid headgroups.

Emerging Research Applications and Future Directions for 2 2 Chlorobenzyl Thio 6 Methylpyrimidin 4 Ol in Scientific Discovery

Development as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. While 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol has not yet been established as a validated chemical probe, its structural motifs suggest a potential for such an application. The pyrimidine (B1678525) scaffold is a cornerstone in many biologically active molecules and is known to interact with a multitude of protein targets, particularly kinases, by acting as a hinge-binding motif. jrasb.com

The development of this compound into a chemical probe would involve a systematic process:

Target Identification: Initial screening against panels of kinases, proteases, or other enzyme families to identify a primary biological target.

Selectivity Profiling: Assessing the compound's binding affinity and inhibitory activity against a wide range of related and unrelated targets to ensure high selectivity.

Cellular Activity Confirmation: Demonstrating that the compound can engage its target within a cellular context and elicit a measurable biological response.

Should this compound be found to selectively inhibit a particular enzyme, it could be used to dissect complex signaling pathways. For instance, if it were a selective inhibitor of a specific kinase involved in an inflammatory pathway, researchers could use it to understand the precise role of that kinase in disease progression.

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Libraries

The physicochemical properties of this compound make it a candidate for inclusion in screening libraries for drug discovery.

High-Throughput Screening (HTS): In HTS, large libraries of compounds are rapidly tested against a biological target. The goal is to identify "hits" that can serve as starting points for drug development. The unique combination of a chlorobenzylthio group and a methylpyrimidinol core in this compound provides structural diversity to a screening library.

Fragment-Based Drug Discovery (FBDD): FBDD uses smaller, lower-molecular-weight compounds ("fragments") to identify binders to a biological target. These fragments, which typically bind with lower affinity, are then optimized and grown into more potent lead compounds. With a molecular weight amenable to fragment screening, this compound or its substructures could be valuable additions to FBDD libraries for identifying novel binding interactions.

The inclusion of this compound in such libraries would expand the chemical space available to researchers, increasing the probability of discovering novel inhibitors for challenging drug targets.

Conceptual Exploration of Targeted Delivery Systems (Pre-clinical, In Vitro)

Improving the therapeutic index of bioactive compounds often involves targeted delivery systems that concentrate the agent at the site of action while minimizing exposure to healthy tissues. For a compound like this compound, which is predicted to be hydrophobic, encapsulation within nanocarriers is a promising strategy. nih.gov

Various nanocarrier systems could be conceptually explored for the delivery of this compound. These systems are designed to improve solubility, stability, and cellular uptake of encapsulated drugs. mdpi.commdpi.com Potential nanocarriers include:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic compounds within their membranes.

Polymeric Nanoparticles: Made from biodegradable polymers, these carriers can be engineered for controlled drug release. nih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based carriers that are solid at room temperature and can offer high drug-loading capacity for lipophilic molecules. mdpi.com

Pre-clinical in vitro studies would first focus on formulating the compound within these carriers and then evaluating their physicochemical properties and drug release profiles. Subsequent studies would assess whether encapsulation enhances the compound's uptake and efficacy in relevant cell models.

Below is an illustrative table of potential outcomes from such conceptual studies, based on typical results for similar hydrophobic compounds.

Nanocarrier TypeParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)
Liposomes120 ± 1585.24.1
Polymeric Nanoparticles180 ± 2591.57.8
Nanostructured Lipid Carriers150 ± 2095.39.2
This table is for illustrative purposes and represents hypothetical data.

To further enhance specificity, nanocarriers encapsulating this compound could be functionalized with targeting ligands. This "active targeting" approach uses ligands that bind to receptors overexpressed on the surface of target cells, such as cancer cells. nih.gov This strategy facilitates receptor-mediated endocytosis, increasing the intracellular concentration of the drug. nih.gov

Commonly used targeting moieties include:

Folic Acid: Targets the folate receptor, which is often overexpressed in various cancers.

Antibodies or Antibody Fragments: Can be designed to target specific cell surface antigens with high specificity.

Peptides: Short peptide sequences can be used to target receptors like integrins, which are involved in angiogenesis and metastasis.

A conceptual design would involve conjugating these ligands to the surface of the nanocarrier, followed by in vitro testing to confirm that the targeted nanocarrier shows preferential uptake and activity in receptor-positive cells compared to receptor-negative cells.

Advanced Predictive Modeling and Artificial Intelligence in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) have become indispensable tools in modern drug discovery, enabling the rapid prediction of compound properties and the optimization of lead candidates. nih.govaurigeneservices.comspringernature.com

For a compound family like the pyrimidine derivatives, machine learning models can be developed to predict Structure-Activity Relationships (SAR) and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govlongdom.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. scirp.orgscirp.org By synthesizing a small library of analogs of this compound and measuring their activity, a predictive QSAR model could be built. This model would guide the design of new, more potent analogs by identifying key structural features that contribute to activity.

ADME Prediction: Poor pharmacokinetic properties are a major cause of failure in drug development. AI-powered models can predict properties like solubility, permeability, metabolic stability, and potential toxicity early in the discovery process, allowing chemists to prioritize compounds with more favorable profiles. aurigeneservices.comiscientific.org

Various machine learning algorithms, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are used for these predictions. scirp.orgnih.gov ANNs are often superior for modeling complex, non-linear relationships between structure and activity. scirp.org

The table below illustrates a hypothetical comparison of the predictive power of MLR and ANN models for a series of pyrimidine derivatives, based on statistical parameters commonly reported in the literature. scirp.orgnih.gov

ModelR² (Correlation Coefficient)RMSE (Root Mean Square Error)Q² (Predictive Ability)
Multiple Linear Regression (MLR)0.8890.3150.854
Artificial Neural Network (ANN)0.9980.1020.981
This table contains hypothetical data for illustrative purposes, reflecting the typical superior performance of ANN models in QSAR studies.

By leveraging these advanced computational approaches, the exploration of this compound and its derivatives can be significantly accelerated, enabling a more efficient design and optimization cycle toward novel scientific tools or therapeutic candidates.

De Novo Design Strategies for Novel Analogs

De novo design, or the creation of novel molecular structures from scratch, offers a powerful computational approach to generate analogs of this compound with potentially enhanced biological activities. nih.govchemrxiv.org This strategy is not confined to simple modifications of the existing scaffold but allows for the exploration of a vast chemical space to identify entirely new molecular entities. chemrxiv.org

One of the primary methodologies in de novo design is the use of algorithms that "grow" molecules within the binding site of a specific biological target. chemrxiv.org For instance, if a target enzyme for this compound is identified, computational methods can be employed to design new ligands that optimize interactions with the active site. These methods can consider various parameters such as shape complementarity, hydrogen bonding, and hydrophobic interactions to predict the binding affinity of the designed molecules.

Another approach involves the use of generative models, including large language models (LLMs), which can propose novel chemical structures based on a set of desired properties. chemrxiv.orgchemrxiv.org By providing the model with information about the core pyrimidine scaffold and the desired biological activity, it can generate a diverse library of virtual compounds. These candidates can then be screened computationally for their predicted efficacy and synthesizability. chemrxiv.org

The table below outlines potential de novo design strategies that could be applied to generate novel analogs of this compound.

Design StrategyDescriptionPotential Advantages
Fragment-Based Growing Fragments of known binders are used as starting points to "grow" a complete molecule within the target's binding pocket.Can efficiently explore chemical space around a known active fragment.
Linker-Based Design Two or more molecular fragments that bind to adjacent sites on a target are connected with a chemical linker.Can lead to high-affinity binders by combining the binding energies of individual fragments.
Generative Adversarial Networks (GANs) A type of machine learning model that can generate novel and realistic chemical structures with desired properties.Capable of generating highly novel scaffolds that may not be accessible through traditional design methods.
Recurrent Neural Networks (RNNs) Can generate novel chemical structures represented as SMILES strings, learning from large datasets of known molecules.Efficiently generates large libraries of virtual compounds for subsequent screening.

These computational strategies, when coupled with synthetic chemistry and biological evaluation, can accelerate the discovery of new drug candidates derived from the this compound scaffold.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The investigation of this compound would greatly benefit from the integration of expertise from various scientific disciplines.

Chemical biologists can play a crucial role in elucidating the mechanism of action of this compound. By designing and synthesizing chemical probes based on the core structure, researchers can identify the specific cellular targets and pathways modulated by this compound. This could involve techniques such as affinity chromatography, photo-crosslinking, and activity-based protein profiling.

Collaboration with computational chemists and bioinformaticians is essential for leveraging in silico tools for target prediction and lead optimization. nih.gov Molecular docking and dynamics simulations can provide insights into the binding mode of the compound with its putative targets, guiding the design of more potent and selective analogs.

Furthermore, partnerships with pharmacologists and toxicologists are critical for the preclinical evaluation of any promising analogs. These collaborations would focus on assessing the efficacy, and pharmacokinetic properties of the new compounds in relevant biological systems.

The following table highlights potential interdisciplinary collaborations for the study of this compound.

DisciplineContribution
Medicinal Chemistry Synthesis of analogs and structure-activity relationship (SAR) studies.
Chemical Biology Target identification and validation using chemical probes.
Computational Chemistry In silico screening, molecular modeling, and de novo design. nih.govchemrxiv.org
Structural Biology Determination of the 3D structure of the compound in complex with its target.
Pharmacology In vitro and in vivo evaluation of biological activity.
Toxicology Assessment of the safety profile of lead compounds.

Such interdisciplinary efforts are paramount to translating a promising chemical scaffold into a viable therapeutic candidate.

Identification of Novel Therapeutic Niches and Pre-clinical Potentials

While the specific therapeutic applications of this compound have yet to be extensively explored, its chemical structure, particularly the pyrimidine core, is found in numerous biologically active molecules, including some with antibacterial and anticancer properties. scirp.org This suggests that the compound and its future analogs could have potential in various therapeutic areas.

One potential therapeutic niche could be in the realm of oncology. Many anticancer drugs target key enzymes involved in cellular proliferation and survival. nih.gov The pyrimidine scaffold is a common feature in many of these agents. Future research could investigate the ability of this compound derivatives to inhibit specific kinases or other enzymes that are dysregulated in cancer cells. The concept of targeting tumor niches, the specific microenvironments that support cancer cell growth and survival, is an emerging area in cancer therapy where novel small molecules could play a significant role. mdpi.com

Another potential area of investigation is in infectious diseases. The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic resistance. scirp.org Thio-substituted pyrimidines have been reported to possess antibacterial activity. scirp.org Screening this compound and its analogs against a panel of pathogenic bacteria could uncover novel antibacterial leads.

The preclinical potential of this compound class will depend on a systematic evaluation of its biological activities. High-throughput screening (HTS) of large compound libraries against diverse biological targets is a powerful approach for identifying novel therapeutic niches. mdpi.com The results from such screens can provide the initial "hits" that can then be further optimized through medicinal chemistry efforts.

The table below summarizes potential therapeutic niches and the corresponding preclinical investigations for this compound.

Potential Therapeutic NichePreclinical Investigation
Oncology Screening against a panel of cancer cell lines; kinase inhibition assays; investigation of effects on the tumor microenvironment. nih.govmdpi.com
Infectious Diseases Antibacterial and antifungal screening against pathogenic microbes; mechanism of action studies to identify the bacterial target. scirp.org
Inflammatory Diseases Evaluation in cellular and animal models of inflammation; assessment of effects on key inflammatory mediators.
Neurological Disorders Screening for activity against targets involved in neurodegenerative diseases; assessment of neuroprotective effects.

Q & A

Q. What are the standard synthetic routes for 2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol, and what starting materials are typically used?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chlorobenzyl chloride with a pyrimidine derivative (e.g., 6-methylpyrimidin-4-ol) under basic conditions. For example, phosphoryl chloride (POCl₃) in dimethylformamide (DMF) is used to activate hydroxyl groups on the pyrimidine ring, enabling thiol substitution . Key starting materials include halogenated benzyl derivatives (e.g., 2-chlorobenzyl chloride) and functionalized pyrimidines.

Q. How does the substitution pattern on the pyrimidine ring influence the compound's physicochemical properties?

The presence of a thioether group at position 2 and a methyl group at position 6 enhances lipophilicity, potentially improving membrane permeability. The hydroxyl group at position 4 contributes to hydrogen bonding, which may affect solubility and target binding. Comparative studies with analogs (e.g., 2-(chlorophenyl)-6-methylpyrimidin-4-ol) show that chlorinated aromatic rings increase stability but may reduce aqueous solubility .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., distinguishing thioether vs. sulfoxide groups).
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular mass (exact mass: 262.0388 g/mol) .
  • High-Performance Liquid Chromatography (HPLC): To assess purity, especially when synthesizing derivatives for biological testing .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2-chlorobenzylthio group to the pyrimidine core?

Yield optimization strategies include:

  • Catalyst Screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve reactant solubility.
  • Temperature Control: Reactions performed at 60–80°C reduce side-product formation compared to reflux conditions . Data from similar syntheses report yields ranging from 45% (unoptimized) to 78% (optimized) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs.
  • Purity Checks: Impurities >5% can skew results; repurify via recrystallization or column chromatography.
  • Structural Analog Comparison: Compare with derivatives like 2-[(4-chlorobenzyl)thio]-6-methylpyrimidin-4-ol to isolate the role of substituent positioning .

Q. How is this compound detected and quantified in biological matrices, and what are its metabolic implications?

As a metabolite of pirimiphos-methyl (an organophosphate insecticide), it is detected in urine via:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Limits of detection (LOD) as low as 0.1 µg/L .
  • Biomonitoring Studies: In U.S. populations, urinary concentrations rarely exceed 0.47 µg/L (95th percentile) . Metabolic activation to the oxon form increases toxicity, emphasizing the need for precise quantification in environmental health studies .

Methodological Recommendations

  • Synthetic Challenges: Address low yields by screening alternative bases (e.g., K₂CO₃ vs. NaOH) .
  • Biological Testing: Use cell-based assays (e.g., HEK293 or HepG2) to evaluate neuroprotective or cytotoxic effects, correlating results with logP values .
  • Environmental Monitoring: Pair LC-MS/MS with solid-phase extraction (SPE) for trace-level detection in water or soil .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol
Reactant of Route 2
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2-[(2-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.